molecular formula C18H17NO2 B11405736 2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide

2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B11405736
M. Wt: 279.3 g/mol
InChI Key: BFRZXBQONPVSTB-UHFFFAOYSA-N
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Description

2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Acetamide Formation: The acetamide group can be introduced through acylation reactions involving acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often tailored to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Substitution reactions, such as halogenation or nitration, can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide may have various applications in scientific research:

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the synthesis of other compounds or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to specific biological effects. The pathways involved would be specific to the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1-benzofuran-3-yl)acetamide: Lacks the N-(4-methylphenyl) group.

    N-(4-methylphenyl)acetamide: Lacks the benzofuran core.

    2-(1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide: Lacks the 5-methyl group on the benzofuran core.

Uniqueness

2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide is unique due to the specific combination of the benzofuran core, the 5-methyl group, and the N-(4-methylphenyl)acetamide moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H17NO2/c1-12-3-6-15(7-4-12)19-18(20)10-14-11-21-17-8-5-13(2)9-16(14)17/h3-9,11H,10H2,1-2H3,(H,19,20)

InChI Key

BFRZXBQONPVSTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C

Origin of Product

United States

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